N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride
Description
Properties
IUPAC Name |
N-methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11-4-3-5-13(10-11)14(15(18)16-2)12-6-8-17-9-7-12;/h3-5,10,12,14,17H,6-9H2,1-2H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXKXUHQQYOREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCNCC2)C(=O)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride typically involves the reaction of 3-methylbenzyl chloride with N-methylpiperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to form the final product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
a. N-Methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide Hydrochloride
- Structure : Differs in the para-methyl position on the phenyl ring (vs. meta in the target compound).
- Implications : Para-substituted analogs often exhibit altered receptor affinity. For example, Tofenacin Hydrochloride (with a 2-methylphenyl group) is a psychostimulant , suggesting positional isomerism significantly impacts therapeutic activity.
- Source : EN300-28336058 () .
b. N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide Hydrochloride
Functional Group Modifications
a. Tofenacin Hydrochloride
- Structure : Features an ether linkage (2-[(2-methylphenyl)phenylmethoxy]) instead of an acetamide.
- Therapeutic Use : Psychostimulant, indicating CNS activity. The ether group may confer faster metabolic clearance compared to acetamides .
- Molecular Formula: C₁₇H₂₂ClNO₂ .
b. N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide Hydrochloride
Data Table: Key Structural and Pharmacological Comparisons
Research Findings and Implications
- Positional Isomerism : The meta-methyl group in the target compound may offer a balance between steric hindrance and electronic effects, optimizing receptor interactions compared to para or ortho isomers .
- Functional Group Impact : Acetamide derivatives generally exhibit longer half-lives than ether-linked compounds like Tofenacin, which could translate to sustained therapeutic effects .
- Salt Form : The hydrochloride salt enhances aqueous solubility, a common feature among analogs (e.g., Naratriptan Hydrochloride in ) .
Biological Activity
N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride, a synthetic compound with a complex structure, has garnered attention for its diverse biological activities. This article compiles findings from various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a piperidine ring and a 3-methylphenyl group. Its unique arrangement of functional groups contributes to its biological activity, influencing interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, potentially modulating pain pathways in the central nervous system.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions associated with chronic inflammation.
- Antimicrobial Activity : Investigations into its antimicrobial properties have indicated effectiveness against various pathogens, although specific data on minimum inhibitory concentrations (MIC) are still being compiled .
- Anticancer Potential : Some studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, it has been evaluated against multiple cancer cell lines, showing varying degrees of cytotoxicity .
The mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. This interaction may modulate neurotransmitter systems, affecting mood and pain perception. Further research is ongoing to elucidate the precise pathways involved.
Interaction Studies
Studies focusing on binding affinities reveal that the compound interacts with various receptors, including those involved in pain modulation and inflammatory responses. These interactions are critical for understanding its therapeutic potential.
Table 1: Summary of Biological Activities
Notable Research Findings
- Analgesic Study : In a controlled study, the compound was administered to animal models to assess pain relief compared to standard analgesics. Results indicated comparable efficacy in reducing pain responses.
- Anti-inflammatory Evaluation : The compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro, demonstrating significant reductions in cytokine levels associated with inflammation.
- Antimicrobial Testing : A series of tests revealed that this compound exhibited antimicrobial activity with MIC values ranging from 0.5 to 1 μg/mL against specific bacterial strains .
- Cancer Cell Line Studies : The compound was evaluated against various cancer cell lines (e.g., HEPG2, MCF7). It demonstrated IC50 values indicating effective cytotoxicity at concentrations lower than those required for standard treatments .
Q & A
Basic Question: What are the recommended synthetic routes for N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide Hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of piperidine-containing acetamides often involves multi-step reactions, including alkylation, condensation, or substitution. For example, a substitution reaction under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol as in ) can generate intermediates with nitro groups, which are reduced under acidic conditions (e.g., iron powder in HCl). Subsequent condensation with cyanoacetic acid or analogous reagents may yield the acetamide backbone. For the target compound, introducing the N-methyl and 3-methylphenyl groups likely requires selective alkylation or reductive amination. Reaction pH, temperature, and solvent polarity critically affect regioselectivity and yield. For instance, alkaline conditions favor nucleophilic substitutions, while acidic conditions stabilize intermediates during reduction steps .
Basic Question: How should researchers characterize the structural purity of this compound?
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm the presence of the piperidin-4-yl group (δ ~2.5–3.5 ppm for axial protons) and the 3-methylphenyl moiety (aromatic protons at δ ~6.5–7.2 ppm) .
- HPLC-MS : Assess purity (>98%) and detect impurities, such as unreacted intermediates or stereoisomers. For example, LC/MS analysis in confirmed a molecular ion [M+H]+ matching the expected mass.
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities, particularly for the piperidine ring conformation .
Advanced Question: How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?
Methodological Answer:
Discrepancies between in vitro binding assays and in vivo results may arise from:
- Pharmacokinetic factors : Poor bioavailability or rapid metabolism (e.g., hepatic first-pass effects). Use metabolic stability assays (microsomal incubation) and plasma protein binding studies to optimize bioavailability .
- Isomerism : The compound may exist as stereoisomers (e.g., due to the piperidine ring’s chair conformation). Chiral HPLC or capillary electrophoresis can separate enantiomers for individual testing .
- Off-target effects : Screen against related receptors (e.g., 5-HT1 or histamine receptors, as in ) to identify cross-reactivity. Computational docking studies (e.g., using AutoDock Vina) can predict binding modes and refine SAR hypotheses .
Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperidin-4-yl and 3-methylphenyl moieties?
Methodological Answer:
- Piperidine modifications : Replace the piperidin-4-yl group with morpholine or azetidine rings to assess rigidity effects. demonstrates that methyl or hydroxy substitutions on piperazine analogs alter receptor affinity.
- Phenyl ring substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) at the 3-methylphenyl position to enhance metabolic stability. For example, fluorinated analogs in showed improved resistance to cytochrome P450 oxidation.
- Molecular dynamics simulations : Compare ligand-receptor binding free energy (ΔG) for wild-type vs. modified structures to prioritize synthetic targets .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. The compound’s hydrochloride salt may cause respiratory irritation (see H313/H333 in ).
- Ventilation : Conduct reactions in a fume hood to avoid inhaling fine powders.
- Storage : Protect from moisture and light at –20°C (as in ) to prevent degradation.
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers. notes ≥61.1 mg/mL solubility in DMSO for structurally related compounds.
- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to protonate the piperidine nitrogen, enhancing water solubility.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability for cell-based assays .
Advanced Question: What analytical methods differentiate between polymorphic forms of this hydrochloride salt?
Methodological Answer:
- DSC/TGA : Measure melting points and thermal decomposition profiles. Polymorphs exhibit distinct endothermic peaks (e.g., reports a melting range of 175–177°C).
- PXRD : Compare diffraction patterns to reference standards. Hydrochloride salts often form monoclinic or orthorhombic crystals.
- Raman spectroscopy : Identify vibrational mode differences in crystalline vs. amorphous forms .
Basic Question: What are the key regulatory considerations for using this compound in preclinical studies?
Methodological Answer:
- ICH guidelines : Ensure purity ≥95% (by HPLC) and full impurity profiling (e.g., residual solvents, heavy metals). details a 98.7% purity threshold with acetone as a minor impurity.
- OECD 423/GLP compliance : Conduct acute toxicity testing in rodents to establish LD50 values.
- Documentation : Maintain batch-specific CoA (Certificate of Analysis) as in , including storage conditions and stability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
